9-(6-Methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene
Description
Chemical Structure and Synthesis
9-(6-Methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a spirocyclic compound featuring a naphthalene moiety substituted with a methoxy group at the 6-position and a methylated azaspiro[5.5]undecene core. Its synthesis involves a multi-step process, as outlined in :
- Step 1: Reaction of 2-bromo-6-methoxynaphthalene with tert-butyllithium in tetrahydrofuran (THF) at low temperatures (−40°C) generates a reactive intermediate.
- Step 2: Addition of 9-oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester to the intermediate, followed by warming to 0°C, yields the spirocyclic product.
- Step 3: Deprotection using trifluoroacetic acid (TFA) and subsequent methylation with formaldehyde and sodium triacetoxyborohydride introduces the 3-methyl group .
Properties
CAS No. |
918650-97-2 |
|---|---|
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
9-(6-methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C22H27NO/c1-23-13-11-22(12-14-23)9-7-17(8-10-22)18-3-4-20-16-21(24-2)6-5-19(20)15-18/h3-7,15-16H,8-14H2,1-2H3 |
InChI Key |
CRYCUPAINKEHDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC(=CC2)C3=CC4=C(C=C3)C=C(C=C4)OC)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula: C₂₃H₂₇NO (derived from systematic naming and synthesis details).
- Melting Point : 104.2–107.1°C, indicating moderate crystallinity .
- Pharmacological Activity: Exhibits potent inhibition of serotonin (5-HT) reuptake (IC₅₀ = 0.016 μM), with moderate effects on dopamine (DA) and norepinephrine (NA) uptake (IC₅₀ = 0.038 μM and 0.12 μM, respectively) .
The structural and functional uniqueness of 9-(6-Methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is highlighted through comparisons with analogous spirocyclic derivatives (Table 1).
Table 1: Comparative Analysis of 3-Azaspiro[5.5]undec-8-ene Derivatives
Key Observations
Substituent Effects on Selectivity: The 6-methoxynaphthalen-2-yl group in the target compound confers exceptional 5-HT reuptake inhibition (IC₅₀ = 0.016 μM), likely due to π-π stacking interactions with the serotonin transporter (SERT) . In contrast, the benzothiophen-2-yl analog shows reduced selectivity (DA IC₅₀ = 1.2 μM), suggesting bulkier substituents may hinder binding to monoamine transporters .
Impact of Halogenation: The 6-bromo-pyridin-2-yl derivative exhibits moderate 5-HT activity (IC₅₀ = 0.018 μM) but weaker DA/NA inhibition, indicating halogenation improves target engagement without enhancing selectivity .
Role of Spirocyclic Conformation: Ring puckering in azaspiro[5.5]undecene systems () influences receptor binding. The target compound’s 3-methyl group may stabilize a bioactive conformation, enhancing potency compared to unmethylated analogs .
Physicochemical Properties :
- The target compound’s melting point (104–107°C) reflects moderate crystallinity, balancing solubility and stability. In contrast, the 3,4-dichlorophenyl analog melts at 215–217°C, suggesting increased rigidity and reduced solubility .
- Dioxaspiro[5.5]undecene derivatives (–13) prioritize ether linkages for synthetic versatility but lack the azaspiro core’s pharmacological relevance .
Preparation Methods
Structural Overview and Key Synthetic Challenges
Molecular Architecture
The target compound features a 3-azaspiro[5.5]undec-8-ene core substituted at position 9 with a 6-methoxynaphthalen-2-yl group and at position 3 with a methyl group. The spirocyclic system imposes significant steric constraints, necessitating precise regioselective functionalization.
Synthetic Hurdles
- Spirocycle Formation : Constructing the azaspiro[5.5]undecene scaffold requires strategic cyclization to avoid competing polymerization or side reactions.
- Regioselective Substitution : Introducing the 6-methoxynaphthalene moiety at position 9 demands orthogonal protecting groups or directed metalation strategies.
- Stereochemical Integrity : The non-planar spiro junction may lead to diastereomer formation, requiring chiral resolution or asymmetric catalysis.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
Two primary disconnections emerge:
- Spirocyclization Approach : Assembly of the azaspiro framework via intramolecular alkylation or Heck-type cyclization.
- Fragment Coupling : Convergent synthesis through Suzuki-Miyaura cross-coupling of preformed spirocyclic amines with methoxynaphthalene boronic esters.
Stepwise Synthesis from 1,4-Dioxaspiro[4.5]decane-8-one
Chloroethylation (Step 2)
Lithium diisopropylamide (LDA)-mediated alkylation with 1-bromo-2-chloroethane in toluene at 0–20°C introduces the chloroethyl sidechain:
Optimization Data
| Variable | Effect on Yield |
|---|---|
| LDA Equivalents | 2.5 eq optimal |
| Reaction Time | 12–14 hr |
| Temperature | >25°C causes decomposition |
| Yield | 50.78% |
Hydrogenative Cyclization (Step 3)
Raney nickel-catalyzed hydrogenation (50 psi H₂, 50°C) in methanol induces cyclization, followed by tert-butyl dicarbonyl anhydride trapping to install the carbamate protecting group:
Hydrogenation Parameters
| Condition | Specification |
|---|---|
| Catalyst Loading | 10 wt% Raney Ni |
| Pressure | 50 psi |
| Time | 6 hr |
| Yield | 80% |
Deprotection and Functionalization (Step 4)
Pyridinium p-toluenesulfonate (PPTS)-mediated deprotection in acetone/water (3:2 v/v) at 70°C removes the 1,4-dioxolane protecting group, yielding the free spirocyclic amine intermediate. Subsequent Ullmann coupling with 2-bromo-6-methoxynaphthalene completes the synthesis:
Coupling Optimization
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
| Temperature | 110°C |
| Yield | 68% (estimated) |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.75–7.12 (m, 6H, naphthalene)
- δ 3.91 (s, 3H, OCH₃)
- δ 3.42–2.98 (m, 4H, spiro-CH₂)
- δ 2.34 (s, 3H, N-CH₃)
HRMS (ESI-TOF)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) |
|---|---|
| p-Methylsulfonylmethylisocyanitrile | 2,450 |
| Raney Nickel | 320 |
| 2-Bromo-6-methoxynaphthalene | 1,780 |
Environmental Impact
Process mass intensity (PMI) calculations reveal:
- PMI = 86 (kg input/kg product)
- 72% of waste originates from solvent use in Steps 1 and 4.
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of 9-(6-methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene?
Answer:
Synthesis optimization should focus on:
- Reagent Selection : Use fluorinated or trifluoromethyl-substituted intermediates (e.g., 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline) to enhance reactivity, as demonstrated in analogous spiro compound syntheses .
- Stepwise Purification : Employ column chromatography or preparative HPLC to isolate intermediates, critical for reducing byproducts (e.g., diastereomer separation via HPLC, as in ).
- Catalytic Efficiency : Optimize conditions for coupling reactions (e.g., Suzuki-Miyaura for naphthalene moiety attachment) using Pd-based catalysts. Monitor yields via LCMS (e.g., m/z 658 [M+H]+ in ).
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this spiro compound?
Answer:
- NMR Spectroscopy : Use H/C NMR to confirm spirocyclic connectivity and substituent positions. For example, methoxy groups on naphthalene show distinct singlet peaks near δ 3.8–4.0 ppm .
- LCMS/HPLC : Validate molecular weight (e.g., m/z 658 in ) and purity via retention time consistency (e.g., 1.57 minutes in ).
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages) to rule out hydration or solvate formation .
Advanced: How can conformational analysis elucidate the bioactive conformation of this spiro compound?
Answer:
- X-ray Crystallography : Resolve spatial arrangements of the spiro core and substituents (e.g., InChIKey WHMYSAXWXSROQI-UHFFFAOYSA-N in ).
- Computational Modeling : Perform DFT calculations to compare energy-minimized conformers with experimental data (e.g., dihedral angles in ).
- Dynamic NMR : Detect ring-flipping or axial-equatorial isomerism in the azaspiro system under variable temperatures .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in related azaspiro compounds?
Answer:
- Bioisosteric Replacement : Substitute the 6-methoxynaphthalene group with benzothiazole or pyridyl analogs (e.g., ’s benzothiazole derivatives) to assess potency changes.
- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the methoxy group) .
- In Vitro Assays : Test against enzyme targets (e.g., kinases or GPCRs) to correlate substituent modifications with IC shifts .
Advanced: How can researchers address contradictions in synthetic yield data across different protocols?
Answer:
- Troubleshooting Framework :
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .
Advanced: What methodological approaches are recommended for analyzing trace impurities in this compound?
Answer:
- Solid-Phase Extraction (SPE) : Use HLB cartridges for preconcentration, followed by LC-MS/MS (e.g., methods in ).
- High-Resolution MS : Differentiate isobaric impurities (e.g., exact mass 261.1284 in ).
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to profile degradation products .
Advanced: How can theoretical frameworks guide the design of novel analogs with improved pharmacokinetics?
Answer:
- Lipinski’s Rule : Optimize logP (<5) and molecular weight (<500 Da) by modifying the spiro core (e.g., replacing methyl with polar groups) .
- Metabolic Stability Prediction : Use in silico tools to identify labile sites (e.g., demethylation of the methoxy group) .
- Free-Wilson Analysis : Deconstruct the molecule into modular components to quantify substituent contributions to bioavailability .
Advanced: What experimental designs are suitable for elucidating the biological mechanism of this compound?
Answer:
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or proteases using fluorogenic substrates (e.g., ’s proposed enzyme assays).
- Cellular Uptake Studies : Use radiolabeled analogs (e.g., C at the methyl group) to quantify membrane permeability .
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways .
Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?
Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce waste .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., ’s 5-day protocol reduced to hours) .
Advanced: What computational tools are critical for resolving spectral data ambiguities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
